Cas no 875-30-9 (1,3-Dimethylindole)

1,3-Dimethylindole structure
1,3-Dimethylindole structure
Product Name:1,3-Dimethylindole
CAS 번호:875-30-9
MF:C10H11N
메가와트:145.201042413712
MDL:MFCD00030239
CID:721451
PubChem ID:70130
Update Time:2025-11-02

1,3-Dimethylindole 화학적 및 물리적 성질

이름 및 식별자

    • 1,3-Dimethyl-1H-indole
    • 1,3-Dimethylindole
    • 1H-Indole,1,3-dimethyl-
    • Indole, 1,3-dimethyl-
    • 1H-Indole, 1,3-dimethyl-
    • NAPPMSNSLWACIV-UHFFFAOYSA-N
    • NT347J42P8
    • N-Methylscatole
    • 1-Methylskatole
    • NSC6231
    • 1,3-dimethyl-1h indole
    • 1,3-Dimethyl-1H-indole #
    • Indole, 1,3-dimethyl- (8CI)
    • 1H-Indole, 1,3-dimethyl- (9CI)
    • ST24036810
    • Q27285040
    • 1,3-Dimethyl-1H-indole (ACI)
    • Indole, 1,3-dimethyl- (7CI, 8CI)
    • 3-Methyl-N-methylindole
    • NSC 6231
    • AKOS004118415
    • MFCD00030239
    • AS-56995
    • SCHEMBL146530
    • 875-30-9
    • NSC-6231
    • AKOS BC-1858
    • NS00022858
    • 1H-Indole, 1,3-dimethyl-(9CI)
    • DTXCID80158851
    • DB-354182
    • EINECS 212-872-1
    • CS-0147139
    • Indole, 1,3-dimethyl-(8CI)
    • DTXSID80236360
    • D70578
    • UNII-NT347J42P8
    • MDL: MFCD00030239
    • 인치: 1S/C10H11N/c1-8-7-11(2)10-6-4-3-5-9(8)10/h3-7H,1-2H3
    • InChIKey: NAPPMSNSLWACIV-UHFFFAOYSA-N
    • 미소: C1C=C2C(C)=CN(C2=CC=1)C

계산된 속성

  • 정밀분자량: 145.089
  • 동위원소 질량: 145.089
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 0
  • 중원자 수량: 11
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 144
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 4.9
  • 소수점 매개변수 계산 참조값(XlogP): 2.4

실험적 성질

  • 밀도: 1.0472 (rough estimate)
  • 융해점: 142°C
  • 비등점: 258.55°C
  • 플래시 포인트: 111°C
  • 굴절률: 1.5000 (estimate)

1,3-Dimethylindole 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X51845-5g
1,3-Dimethyl-1H-indole
875-30-9 95%
5g
¥1441.0 2023-09-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X51845-100mg
1,3-Dimethyl-1H-indole
875-30-9 95%
100mg
¥77.0 2023-09-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X51845-250mg
1,3-Dimethyl-1H-indole
875-30-9 95%
250mg
¥151.0 2023-09-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X51845-1g
1,3-Dimethyl-1H-indole
875-30-9 95%
1g
¥422.0 2023-09-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-HI717-1g
1,3-Dimethylindole
875-30-9 95+%
1g
¥1208.0 2022-07-29
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-HI717-100mg
1,3-Dimethylindole
875-30-9 95+%
100mg
¥208.0 2022-07-29
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-HI717-250mg
1,3-Dimethylindole
875-30-9 95+%
250mg
¥440.0 2022-07-29
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D6021-200MG
1,3-Dimethyl-1H-indole
875-30-9 >98.0%(GC)
200mg
¥990.00 2024-04-15
Chemenu
CM232413-1g
1,3-Dimethyl-1H-indole
875-30-9 95%+
1g
$122 2023-02-01
Chemenu
CM232413-5g
1,3-Dimethyl-1H-indole
875-30-9 95%+
5g
$381 2023-02-01

1,3-Dimethylindole 합성 방법

합성 방법 1

반응 조건
1.1 Catalysts: Sodium hydride Solvents: Tetrahydrofuran ;  30 min, 0 °C
1.2 Solvents: Tetrahydrofuran ;  0 °C; 12 h, rt
참조
Design, synthesis and biological evaluation of novel 2-sulfonylindoles as potential anti-inflammatory therapeutic agents for treatment of acute lung injury
Xia, Qinqin ; et al, European Journal of Medicinal Chemistry, 2018, 160, 120-132

합성 방법 2

반응 조건
1.1 Reagents: 3,3-Dimethyl-1-butene ,  Sodium hydride Catalysts: Di-μ-chlorotetrakis(η2-ethene)diiridium ,  1,1′-(4S)-[4,4′-Bi-1,3-benzodioxole]-5,5′-diylbis[1,1-bis[3,5-bis(1,1-dimethylet… Solvents: Mesitylene ;  1 h, 150 °C
참조
Tandem C-H Transformations by a Single Iridium Catalyst: Direct Access to Indoles and Indolines from o-Alkyl-N-methylanilines
Ohmura, Toshimichi ; et al, ACS Catalysis, 2020, 10(5), 3152-3157

합성 방법 3

반응 조건
1.1 Reagents: Oxygen Catalysts: Tetrabutylammonium iodide ,  Ruthenium(2+), tris(1,10-phenanthroline-5,6-dione-κN1,κN10)-, (OC-6-11)-, hexafl… Solvents: Acetonitrile ;  24 h, rt
참조
Replacement of Stoichiometric DDQ with a Low Potential o-Quinone Catalyst Enabling Aerobic Dehydrogenation of Tertiary Indolines in Pharmaceutical Intermediates
Li, Bao; et al, Organic Letters, 2019, 21(4), 1176-1181

합성 방법 4

반응 조건
1.1 Reagents: Triethylamine ,  Triphenylphosphine Catalysts: Palladium diacetate Solvents: Acetonitrile
참조
The intramolecular Heck reaction
Link, J. T., Organic Reactions (Hoboken, 2002, 60,

합성 방법 5

반응 조건
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: Acetonitrile
참조
Ring closure selectivity of the intramolecular Heck reaction
Ha, Hyun-Joon; et al, Bulletin of the Korean Chemical Society, 1998, 19(8), 818-819

합성 방법 6

반응 조건
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Tetrahydrofuran ;  0 °C; 30 min, 0 °C
1.2 0 °C; 12 h, 0 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
참조
Iron Catalysis of C(sp3)-H Azidation Using a Heteroarene Radical Cation Strategy
Ji, A. Young; et al, Organic Letters, 2023, 25(9), 1541-1546

합성 방법 7

반응 조건
참조
Alkylation of indoles utilizing their thallium(I) salts
Banerji, Avijit; et al, Indian Journal of Chemistry, 1975, 13(9),

합성 방법 8

반응 조건
1.1 Reagents: 1-Methylnaphthalene Catalysts: Zinc chloride ;  rt → 150 °C; 7 h, 150 °C; 150 °C → 120 °C
참조
Study on Fischer indole synthesis catalyzed by hollow molecular sieves
Hu, Xianchao; et al, Henan Huagong, 2005, 22(6), 25-26

합성 방법 9

반응 조건
1.1 Reagents: Tetrabutylammonium hexafluorophosphate Solvents: Acetonitrile ;  rt
참조
Electroreductive desulfurative transformations with thioethers as alkyl radical precursors
Kuzmin, Julius; et al, ChemRxiv, 2023, 1, 1-17

합성 방법 10

반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  1 h, 0 °C; 4 h, rt
1.2 Reagents: Ethyl acetate ,  Potassium sodium tartrate Solvents: Water
참조
Mn(III)-based oxidative cyclization of N-aryl-3-oxobutanamides. Facile synthesis and transformation of substituted oxindoles
Kikue, Nobutaka; et al, Heterocycles, 2015, 90(1), 540-562

합성 방법 11

반응 조건
1.1 Solvents: Acetonitrile ;  overnight, rt
1.2 Reagents: Water ;  rt
참조
Palladium-catalyzed nucleomethylation of alkynes for synthesis of methylated heteroaromatic compounds
Yang, Xi; et al, Chemical Science, 2022, 13(34), 10095-10102

합성 방법 12

반응 조건
참조
Indole derivatives. VI. Reaction between monobromoacetone and primary and secondary aromatic amines
Janetzky, E. F. J.; et al, Recueil des Travaux Chimiques des Pays-Bas et de la Belgique, 1946, 65, 193-202

합성 방법 13

반응 조건
1.1 Reagents: Potassium tert-butoxide ,  1,1,3,3-Tetramethyldisiloxane Catalysts: Bis(1,5-cyclooctadiene)nickel ,  1H-Imidazolium, 1,3-dicyclohexyl-, tetrafluoroborate(1-) (1:1) Solvents: Toluene ;  10 h, 110 °C; 110 °C → rt
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  rt; rt → 65 °C; 2 h, 65 °C
참조
Exhaustive Reduction of Esters Enabled by Nickel Catalysis
Cook, Adam; et al, Journal of the American Chemical Society, 2020, 142(18), 8109-8115

합성 방법 14

반응 조건
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ;  1 h, rt
1.2 rt; 24 h, rt
참조
Palladium(II)-Catalyzed C3-Selective Friedel-Crafts Reaction of Indoles with Aziridines
Yin, Jie Xiang; et al, Asian Journal of Organic Chemistry, 2016, 5(11), 1368-1377

합성 방법 15

반응 조건
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  5 min, cooled; 1 h, 0 °C
1.2 5 min, 0 °C; 0 °C → rt
1.3 Reagents: Water
참조
Remarkably reactive dihydroindoloindoles via palladium-catalyzed dearomatization
Bedford, Robin B.; et al, Chemical Communications (Cambridge, 2011, 47(12), 3649-3651

합성 방법 16

반응 조건
1.1 Catalysts: Tris(pentafluorophenyl)borane Solvents: Methyl-d3benzene ;  rt → 120 °C; 14.5 h, 120 °C
참조
Frustrated Lewis Pair Catalyzed Dehydrogenative Oxidation of Indolines and Other Heterocycles
Maier, Alexander F. G.; et al, Angewandte Chemie, 2016, 55(40), 12219-12223

합성 방법 17

반응 조건
1.1 Reagents: 2-Butenenitrile Catalysts: Triruthenium dodecacarbonyl ,  BIPHEP Solvents: 2-Methyl-2-butanol ;  rt
1.2 Catalysts: Zinc chloride ;  rt; 3 h, 130 °C
참조
From Alcohols to Indoles: A Tandem Ru Catalyzed Hydrogen-Transfer Fischer Indole Synthesis
Porcheddu, Andrea; et al, Organic Letters, 2012, 14(23), 6112-6115

합성 방법 18

반응 조건
1.1 Reagents: Triethylamine Catalysts: Tetrabutylammonium chloride ,  Palladium diacetate Solvents: Dimethylformamide ;  48 h, 25 °C
참조
Palladium(II) acetate
Grennberg, Helena; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2015, 1, 1-35

합성 방법 19

반응 조건
참조
Nickel-Catalyzed Asymmetric Friedel-Crafts Propargylation of 3-Substituted Indoles with Propargylic Carbonates Bearing an Internal Alkyne Group
Miyazaki, Yusuke; et al, Organic Letters, 2020, 22(5), 2049-2053

합성 방법 20

반응 조건
1.1 Reagents: 3,3-Dimethyl-1-butene ,  Sodium hydride Catalysts: Di-μ-chlorotetrakis(η2-ethene)diiridium ,  1,1′-(4S)-[4,4′-Bi-1,3-benzodioxole]-5,5′-diylbis[1,1-bis[3,5-bis(1,1-dimethylet… Solvents: Mesitylene ;  1 h, 150 °C
참조
Tandem C-H Transformations by a Single Iridium Catalyst: Direct Access to Indoles and Indolines from o-Alkyl-N-methylanilines
Ohmura, Toshimichi ; et al, ACS Catalysis, 2020, 10(5), 3152-3157

합성 방법 21

반응 조건
1.1 Solvents: Water ,  1-Hexyl-3-methylimidazolium bromide ;  15 min, 240 °C; cooled
참조
Unique versatility of ionic liquids as clean decarboxylation catalyst cum solvent: a metal- and quinoline-free paradigm towards synthesis of indoles, styrenes, stilbenes and arene derivatives under microwave irradiation in aqueous conditions
Sharma, Abhishek; et al, Advanced Synthesis & Catalysis, 2008, 350(18), 2910-2920

합성 방법 22

반응 조건
1.1 Reagents: Tetrabutylammonium hexafluorophosphate Solvents: Acetonitrile ;  rt
참조
Electroreductive Desulfurative Transformations with Thioethers as Alkyl Radical Precursors
Kuzmin, Julius ; et al, Angewandte Chemie, 2023, 62(39),

합성 방법 23

반응 조건
1.1 Solvents: Acetonitrile ;  rt
1.2 Reagents: Water ;  rt
참조
Detosylative (Deutero)alkylation of Indoles and Phenols with (Deutero)alkoxides
Zhu, Ming-Hui; et al, Organic Letters, 2019, 21(17), 7073-7077

합성 방법 24

반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  1 h, 0 °C; 4 h, rt
1.2 Reagents: Ethyl acetate ,  Potassium sodium tartrate Solvents: Water
참조
Mn(III)-based oxidative cyclization of N-aryl-3-oxobutanamides. Facile synthesis and transformation of substituted oxindoles
Kikue, Nobutaka; et al, Heterocycles, 2015, 90(1), 540-562

합성 방법 25

반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  2 h, 0 °C
참조
Reductive aromatization of oxindoles to 3-substituted indoles
Mandal, Tirtha; et al, Tetrahedron Letters, 2020, 61(28),

합성 방법 26

반응 조건
1.1 Reagents: 3,3-Dimethyl-1-butene ,  Sodium hydride Catalysts: Di-μ-chlorotetrakis(η2-ethene)diiridium ,  1,1′-(4S)-[4,4′-Bi-1,3-benzodioxole]-5,5′-diylbis[1,1-bis[3,5-bis(1,1-dimethylet… Solvents: Mesitylene ;  24 h, 150 °C
참조
Tandem C-H Transformations by a Single Iridium Catalyst: Direct Access to Indoles and Indolines from o-Alkyl-N-methylanilines
Ohmura, Toshimichi ; et al, ACS Catalysis, 2020, 10(5), 3152-3157

합성 방법 27

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  0.1 h, rt
1.2 Catalysts: Amberlyst 15 Solvents: Acetone ,  Water ;  rt → 45 °C; 12 h, 45 °C
1.3 Catalysts: Amberlyst 15 Solvents: Toluene ;  0.75 h, reflux
참조
Metal and Oxidant Free Construction of Substituted- and/or Polycyclic Indoles: A Useful Alternative to Bischler and Related Syntheses
Mari, Giacomo ; et al, European Journal of Organic Chemistry, 2020, 2020(33), 5411-5424

합성 방법 28

반응 조건
1.1 Reagents: Tosylhydrazine Solvents: Methanol ;  60 °C; 60 °C → rt
1.2 Reagents: Potassium carbonate ,  Hydrogen Catalysts: Palladium ;  rt; 24 h, 65 °C
참조
N-Tosylhydrazine-mediated deoxygenative hydrogenation of aldehydes and ketones catalyzed by Pd/C
Zhou, Lei; et al, Tetrahedron, 2013, 69(30), 6083-6087

합성 방법 29

반응 조건
1.1 Reagents: Lithium methoxide ,  Ammonia borane Catalysts: Titanocene dichloride Solvents: tert-Butyl methyl ether ;  36 h, 120 °C
참조
Titanium-Catalyzed Exhaustive Reduction of Oxo-Chemicals
Han, Bo; et al, Angewandte Chemie, 2022, 61(46),

합성 방법 30

반응 조건
1.1 Reagents: 1,3,5-Trimethyl-1,4-cyclohexadiene ,  Bis(pinacolato)diborane Catalysts: Ethyl isonicotinate Solvents: (Trifluoromethyl)benzene ;  18 h, 120 °C
참조
Organocatalytic decarboxylative alkylation of N-hydroxy-phthalimide esters enabled by pyridine-boryl radicals
Gao, Liuzhou; et al, Chemical Communications (Cambridge, 2018, 54(82), 11534-11537

합성 방법 31

반응 조건
1.1 Reagents: Lithium methoxide ,  Ammonia borane Catalysts: Titanocene dichloride Solvents: tert-Butyl methyl ether ;  36 h, 120 °C
참조
Titanium-Catalyzed Exhaustive Reduction of Oxo-Chemicals
Han, Bo; et al, Angewandte Chemie, 2022, 61(46),

합성 방법 32

반응 조건
참조
Acid-catalyzed cyclization of α-oxo-anilides to 1,3-dihydro-3-hydroxyindol-2-ones
Aoyama, Hiromu; et al, Journal of the Chemical Society, 1976, (14), 1556-8

1,3-Dimethylindole Raw materials

1,3-Dimethylindole Preparation Products

1,3-Dimethylindole 공급 업체

Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:875-30-9)1,3-Dimethylindole
주문 번호:A1052751
인벤토리 상태:in Stock
재다:5g/25g
순결:99%
마지막으로 업데이트된 가격 정보:Thursday, 29 August 2024 17:36
가격 ($):345.0/1207.0
Email:sales@amadischem.com

1,3-Dimethylindole에 대한 추가 정보

1,3-디메틸인돌(1,3-Dimethylindole, CAS No. 875-30-9)의 특성과 응용 분야

1,3-디메틸인돌(1,3-Dimethylindole)은 유기 화합물 중 하나로, 인돌(Indole) 유도체에 속합니다. 이 화합물은 CAS 번호 875-30-9로 등록되어 있으며, 다양한 산업 및 연구 분야에서 중요한 역할을 합니다. 특히 향료, 의약품, 고분자 합성 등에서 활용되며, 최근에는 바이오의약품나노기술 분야에서도 주목받고 있습니다.

1,3-디메틸인돌의 화학 구조는 인돌 골격에 두 개의 메틸기(Methyl group)가 결합된 형태입니다. 이로 인해 기존의 인돌 화합물보다 친유성(Lipophilicity)이 증가하며, 특정 생체 활성을 나타낼 수 있습니다. 이러한 특성 덕분에 약물 전달 시스템(Drug delivery system)이나 감각 재료 개발에 활용되기도 합니다.

최근 1,3-디메틸인돌에 대한 관심은 친환경 소재지속 가능한 화학 트렌드와 맞물려 증가하고 있습니다. 특히 그린 케미스트리(Green Chemistry) 원칙에 따라 저독성 화합물로의 수요가 높아지면서, 이 화합물의 생분해성환경 영향에 대한 연구도 활발히 진행 중입니다. 검색 엔진에서도 "1,3-Dimethylindole 사용처" 또는 "875-30-9 CAS 번호 안전성"과 같은 키워드가 자주 검색되는 것을 확인할 수 있습니다.

1,3-디메틸인돌은 또한 광학 재료 분야에서도 주목받고 있습니다. OLED(유기 발광 다이오드)나 플렉시블 디스플레이와 같은 첨단 기술에서 광전자 특성을 개선하는 데 활용될 수 있습니다. 이와 관련하여 "1,3-Dimethylindole 광학 특성" 또는 "인돌 유도체 전자 재료" 등의 검색어가 증가하는 추세입니다.

이 화합물의 합성 방법도 중요한 연구 주제 중 하나입니다. 전통적인 피셔 인돌 합성(Fischer indole synthesis)을 비롯해 촉매 반응을 이용한 고효율 공정이 개발되고 있으며, "1,3-Dimethylindole 합성 최신 기술"과 같은 키워드로 관련 논문 및 특허가 꾸준히 발표되고 있습니다.

1,3-디메틸인돌안정성보관 조건 역시 실무자들이 자주 검색하는 정보입니다. 일반적으로 암반응을 최소화하기 위해 질소 포장이나 냉장 보관이 권장되며, "CAS 875-30-9 보관 방법"과 같은 질문이 전문 포럼에서 자주 논의됩니다.

향후 전망으로는 바이오 기반 경제(Bio-based economy) 확대에 따라 1,3-디메틸인돌생물학적 생산 연구가 더욱 활성화될 것으로 예상됩니다. 특히 대사 공학을 이용한 미생물 발효 공정 개발이 주목받고 있으며, 이와 관련된 "지속 가능한 인돌 유도체 생산" 검색량이 점차 증가하는 추세입니다.

추천 공급업체
Amadis Chemical Company Limited
(CAS:875-30-9)1,3-Dimethylindole
A1052751
순결:99%/99%
재다:5g/25g
가격 ($):345.0/1207.0
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